1,3a,6,8a-Tetrahydro-1,6-methanoazulene
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Overview
Description
1,3a,6,8a-Tetrahydro-1,6-methanoazulene is a chemical compound with the molecular formula C11H12 . It is a bicyclic hydrocarbon that contains a methano bridge, making it structurally unique. This compound is part of the azulene family, known for their distinctive blue color and aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3a,6,8a-Tetrahydro-1,6-methanoazulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3a,6,8a-Tetrahydro-1,6-methanoazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
1,3a,6,8a-Tetrahydro-1,6-methanoazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3a,6,8a-Tetrahydro-1,6-methanoazulene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, altering their activity. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
1H-3a,7-Methanoazulene: Another member of the azulene family with similar structural features but different functional groups.
(3aS,4R,7R)-1,4,9,9-Tetramethyl-5,6,7,8-tetrahydro-4H-3a,7-methanoazulene: A stereoisomer with distinct stereochemistry.
Cedrene: A related compound with a similar bicyclic structure but different substituents.
Uniqueness
1,3a,6,8a-Tetrahydro-1,6-methanoazulene is unique due to its specific methano bridge and the arrangement of its carbon atoms, which confer distinct chemical and physical properties compared to other azulene derivatives .
Properties
CAS No. |
67735-77-7 |
---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
tricyclo[5.3.1.04,8]undeca-2,5,9-triene |
InChI |
InChI=1S/C11H12/c1-3-9-4-5-10-7-8(1)2-6-11(9)10/h1-6,8-11H,7H2 |
InChI Key |
VPHBICFRIYEZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC3C=CC1C3C=C2 |
Origin of Product |
United States |
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